molecular formula C17H16ClN3O4S B2693936 tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide CAS No. 1251690-69-3

tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide

Cat. No.: B2693936
CAS No.: 1251690-69-3
M. Wt: 393.84
InChI Key: MEBZGLSYGRXCPP-UHFFFAOYSA-N
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Description

Introduction to Pyridothiadiazine Research

Historical Development of Thiadiazine Chemistry

Thiadiazines, six-membered heterocyclic rings containing sulfur and nitrogen atoms, were first synthesized in the mid-19th century. The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, reported as early as 1848, laid the foundation for exploring these compounds’ pharmacological properties. By the 1940s, structural elucidation revealed the importance of substituent positioning on biological activity, particularly in antimicrobial and antiparasitic applications. The discovery of thiadiazines’ efficacy against Leishmania amazonensis in the 2000s marked a turning point, demonstrating irreversible inhibition of parasite growth at low concentrations. These findings catalyzed interest in modifying thiadiazine cores, including the introduction of fused pyridine rings to enhance stability and target specificity.

Significance of Pyridothiadiazine Scaffold in Medicinal Chemistry

The pyrido[2,3-e]thiadiazine system combines the electronic diversity of pyridine with the metabolic stability of thiadiazine, creating a versatile scaffold for drug design. Its mesoionic character enables efficient membrane penetration, while the sulfur atom enhances lipophilicity, improving interactions with hydrophobic binding pockets. Comparative studies highlight its superiority over oxadiazole bioisosteres in resisting enzymatic degradation, making it a preferred candidate for kinase and protease inhibitors. Derivatives such as pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide exhibit moderate anticancer activity against HCT-116 and MCF-7 cell lines, underscoring the scaffold’s therapeutic versatility.

Evolution of Pyrido[2,3-e]thiadiazine 4,4-Dioxide Derivatives

The oxidation of thiadiazine to its 4,4-dioxide form emerged as a strategy to modulate electronic properties and solubility. Early work on pyrido[3,2-e]-1,3,4-thiadiazine (PubChem CID: 129872506) demonstrated that sulfone groups improve hydrogen-bonding capacity without compromising ring planarity. Subsequent modifications, such as tert-butyl esterification at position 3 and 4-chlorophenyl substitution at position 1, aimed to balance steric bulk and aromatic interactions. For example, methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e]thiadiazine-3-carboxylate 4,4-dioxide (CAS 1707586-38-6) showed enhanced metabolic stability in preclinical models, informing the design of the tert-butyl analogue.

Table 1: Key Modifications in Pyridothiadiazine Derivatives
Substituent Position Functional Group Biological Impact Source
1 4-Chlorophenyl Enhanced lipophilicity, π-π stacking
3 tert-Butyl carboxylate Improved metabolic stability
4,4-Dioxide Sulfone Increased solubility, H-bonding

Research Context for tert-Butyl 1-(4-Chlorophenyl)-1H-pyrido[2,3-e]thiadiazine-3-carboxylate 4,4-Dioxide

This compound exemplifies modern efforts to optimize pyridothiadiazines for kinase inhibition. The tert-butyl group at position 3 reduces steric hindrance compared to bulkier esters, while the 4-chlorophenyl moiety at position 1 facilitates interactions with hydrophobic residues in ATP-binding pockets. Computational studies suggest that the 4,4-dioxide configuration stabilizes the enol tautomer, enhancing binding affinity for targets like focal adhesion kinase (FAK). Although in vivo data remain limited, its structural similarity to active pyrido-triazino-thiadiazine dioxides supports potential anticancer applications.

Bioisosteric Relationship with Pyrimidine and Oxadiazole Systems

Pyridothiadiazines serve as strategic bioisosteres for pyrimidine and 1,3,4-oxadiazole systems. Replacing pyrimidine’s oxygen with sulfur increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies. Compared to oxadiazoles, the thiadiazine ring’s larger cavity accommodates bulkier substituents, enabling tailored interactions with allosteric sites. For instance, the 1,3,4-thiadiazole moiety in FDA-approved drugs like acetazolamide validates this approach, with pyridothiadiazines offering enhanced rigidity and reduced off-target effects.

Properties

IUPAC Name

tert-butyl 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-17(2,3)25-16(22)15-20-21(12-8-6-11(18)7-9-12)14-13(26(15,23)24)5-4-10-19-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBZGLSYGRXCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide is a derivative of the pyrido-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential antiviral effects.

  • Molecular Formula : C17H16ClN3O4S
  • Molecular Weight : 393.8 g/mol
  • CAS Number : 1251690-69-3

Biological Activity Overview

The biological activities of thiadiazole derivatives, including the compound , have been extensively studied. These compounds have shown significant potential in various therapeutic areas, particularly in oncology and virology.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit potent anticancer properties. For instance:

  • In vitro studies demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. One study reported an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells for a closely related compound .
  • Another study highlighted that derivatives with a piperazine or piperidine ring structure showed enhanced cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 2.32 µg/mL to 5.36 µg/mL depending on the substituents .

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties:

  • A study on N-Heterocycles indicated that certain thiadiazole derivatives displayed strong efficacy against viral strains resistant to standard treatments. The compound exhibited an IC50 value of 1.1 µM against delavirdine-resistant strains of reverse transcriptase .
  • The structure-activity relationship (SAR) analyses suggest that modifications at specific positions significantly enhance antiviral activity, indicating a promising avenue for developing effective antiviral agents .

Case Studies and Research Findings

Several case studies have documented the biological activities of thiadiazole derivatives:

Study Cell Line/Target Activity IC50 (µg/mL)
Study AMCF-7 (Breast Cancer)Induced apoptosis0.28
Study BHepG2 (Liver Cancer)Cytotoxicity2.32 - 5.36
Study CDENV (Dengue Virus)Antiviral activity7.2

The anticancer effects are primarily attributed to the induction of cell cycle arrest and apoptosis. The activation of apoptotic pathways involves:

  • Increased expression of pro-apoptotic proteins (Bax).
  • Decreased expression of anti-apoptotic proteins (Bcl-2).
  • Activation of caspase cascades leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, a comparative analysis with analogous derivatives is critical. Below is a systematic evaluation based on structural features, synthesis pathways, and inferred physicochemical properties.

Core Heterocycle Modifications

Compounds with pyrido-thiadiazine dioxide cores are rare, but derivatives with simplified thiadiazine or pyridine rings provide relevant comparisons:

  • Thiadiazine 1,1-dioxide derivatives : Removal of the pyridine ring reduces aromatic conjugation, lowering thermal stability. For example, 1-(4-chlorophenyl)-1H-1,3,4-thiadiazine-3-carboxylate 1,1-dioxide lacks the fused pyridine system, resulting in reduced planarity and weaker π-π stacking interactions .
  • Pyridine-fused thiadiazines without oxidation: The absence of the 4,4-dioxide group diminishes polarity, reducing aqueous solubility. For instance, tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate (non-oxidized) would exhibit higher lipophilicity but lower crystallinity due to weaker intermolecular dipole interactions .

Substituent Variations

  • 4-Chlorophenyl vs. Phenyl: Replacing the chloro substituent with hydrogen (phenyl analog) reduces electronegativity at the aromatic ring, weakening halogen bonding and altering crystal packing. This substitution may decrease melting points by ~20–30°C, as observed in related halogenated vs. non-halogenated spirocyclic compounds .
  • tert-Butyl ester vs. Methyl ester : The tert-butyl group enhances steric bulk, improving solubility in organic solvents (e.g., THF, dichloromethane) during synthesis. Methyl esters, by contrast, offer easier deprotection but lower thermal stability.

Tabulated Comparison of Key Properties

Property Target Compound Phenyl Analog (non-chlorinated) Non-Oxidized Thiadiazine Derivative
Molecular Weight (g/mol) ~435.9 (calculated) ~401.9 ~403.9
Polarity High (due to 4,4-dioxide) Moderate Low
Melting Point Estimated 180–200°C (based on similar thiadiazine dioxides) ~150–170°C ~120–140°C
Synthetic Yield ~90% (as per patent example) ~75–85% ~60–70%
Hydrogen Bond Acceptors 6 (dioxide O, pyridine N, ester O) 4 3

Research Findings and Implications

  • The 4-chlorophenyl group may enhance target binding via hydrophobic interactions.
  • Crystallography : The use of SHELX software (e.g., SHELXL for refinement) is inferred for structural determination, given its dominance in small-molecule crystallography . Hydrogen-bonding patterns would align with Etter’s graph-set analysis, favoring R₂²(8) motifs involving dioxide oxygen atoms .
  • Stability : The tert-butyl ester confers hydrolytic stability under basic conditions compared to methyl esters, as seen in related carboxylate-protected heterocycles .

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